3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate

Description

Overview of Organoboron Compounds

Organoboron compounds, characterized by covalent bonds between boron and carbon, occupy a pivotal role in synthetic organic chemistry due to their unique electronic properties and versatile reactivity. Boron’s electron-deficient nature (electronegativity: 2.04) enables these compounds to act as Lewis acids, facilitating interactions with nucleophiles in reactions such as hydroboration and Suzuki-Miyaura cross-coupling. Key classes include boronic acids (R–B(OH)₂), boronate esters (R–B(OR')₂), and triorganoboranes (R₃B), each serving distinct roles in catalysis, materials science, and medicinal chemistry. For instance, boronic acids are integral to forming carbon-carbon bonds in cross-coupling reactions, while boronate esters enhance stability for practical applications.

Significance and Classification of Dioxaborolane Derivatives

Dioxaborolanes, a subclass of boronate esters, feature a five-membered ring structure with two oxygen atoms, one boron atom, and two carbon atoms. Their cyclic framework confers exceptional stability against hydrolysis and oxidation, making them indispensable in synthetic workflows. Common derivatives include:

- Pinacolborane (HBpin) : A monomeric liquid used in hydroboration and borylation.

- Bis(pinacolato)diboron (B₂pin₂) : A dimeric reagent for transition metal-catalyzed C–H functionalization.

- Phenylboronic acid pinacol esters : Protected forms of boronic acids for Suzuki-Miyaura couplings.

These compounds are classified based on substituents (e.g., alkyl, aryl) and ring modifications, which tailor their reactivity for specific applications.

Historical Development of Phenylboronic Acid Pinacol Esters

The synthesis of phenylboronic acid pinacol esters emerged from the need to stabilize boronic acids, which are prone to dehydration and oligomerization. Early methods involved transesterification of boronic acids with pinacol (2,3-dimethyl-2,3-butanediol), leveraging azeotropic distillation to drive equilibrium. Innovations in metal-catalyzed borylation, particularly using palladium and iridium complexes, enabled direct C–H borylation of arenes, streamlining access to aryl pinacol esters. For example, Miyaura borylation of bromoarenes with B₂pin₂ under basic conditions became a cornerstone for synthesizing derivatives like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate.

This compound: Molecular Identity and Relevance

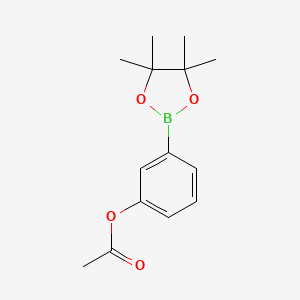

This compound (CAS RN: 480424-69-9) is an aryl boronate ester with the molecular formula C₁₄H₁₉BO₄ and a molar mass of 262.11 g/mol. Its structure comprises a phenyl ring substituted with an acetate group at the para position and a pinacol-protected boronate ester at the meta position (Figure 1).

Table 1: Molecular Identity of this compound

| Property | Value |

|---|---|

| CAS RN | 480424-69-9 |

| Molecular Formula | C₁₄H₁₉BO₄ |

| Molecular Weight | 262.11 g/mol |

| SMILES | CC(=O)OC1=CC(=CC=C1)B2OC(C)(C)C(C)(C)O2 |

| InChIKey | KHBAJCWEQNVCSN-UHFFFAOYSA-N |

The acetate group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), while the dioxaborolane ring stabilizes the boron center against protodeboronation. This dual functionality enables its use as a bifunctional intermediate in synthesizing complex molecules, such as polymer precursors and bioactive compounds.

Properties

IUPAC Name |

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO4/c1-10(16)17-12-8-6-7-11(9-12)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDMBSCTYDVXPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378828 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480424-69-9 | |

| Record name | Phenol, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480424-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetoxybenzeneboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate typically involves the reaction of 3-bromophenyl acetate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and proceeds via a Suzuki-Miyaura cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form phenol derivatives.

Reduction: Reduction reactions can convert the acetate group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Phenol derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl acetate derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate has a wide range of applications in scientific research:

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Investigated for its potential use in drug development and as a precursor for boron-containing drugs.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate involves its ability to form stable carbon-boron bonds, which can be further manipulated in various chemical reactions. The boronic ester group acts as a versatile intermediate, facilitating the formation of complex molecular structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The following table highlights key structural analogs and their substituents:

Key Observations :

- Electronic Effects : The acetoxy group in the parent compound enhances electron-withdrawing properties compared to methoxy or alkyl-substituted analogs, influencing reactivity in cross-coupling reactions .

- Solubility : Propyl acetate derivatives (e.g., ) exhibit higher lipophilicity, making them suitable for lipid-based formulations, while succinamic acid derivatives (e.g., ) improve aqueous solubility for biological applications.

Reactivity in Cross-Coupling Reactions

The parent compound and its analogs participate in Suzuki-Miyaura reactions, but their efficiency varies:

Key Observations :

Biochemical Probes

- Parent Compound : Used in H₂O₂-responsive fluorescent probes (e.g., PY-BE), where the boronate ester reacts with H₂O₂ to release a fluorescent pyrene derivative. The acetoxy group stabilizes the probe in aqueous environments .

- Analog : 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS: 269409-73-6) is employed in ROS-sensitive drug delivery systems but lacks the acetoxy group for further derivatization .

Materials Science

Physicochemical Properties

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is a compound that belongs to the class of boronic acid derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article delves into the biological activity of this specific compound, summarizing key research findings and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 270.11 g/mol. The structure features a phenyl acetate moiety linked to a boron-containing dioxaborolane group.

Biological Activity Overview

The biological activities of boronic acid derivatives are often linked to their ability to interact with enzymes and proteins through reversible covalent bonding. The specific activities of this compound include:

- Enzyme Inhibition : Boronic acids are known for their role as inhibitors of serine proteases and other enzymes. The presence of the dioxaborolane moiety enhances their binding affinity.

- Antimicrobial Activity : Some studies have indicated that boronic acid derivatives can exhibit antimicrobial properties against various bacterial strains.

Enzyme Inhibition Studies

Research has shown that compounds with boronic acid functionalities can inhibit enzymes such as SARS-CoV-2 main protease (Mpro). For instance:

- Binding Affinity : In vitro studies have demonstrated that certain boronic acids display significant binding affinities to Mpro at concentrations ranging from 250 to 500 nM .

- Selectivity : Compounds similar to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate have shown selectivity for Mpro over other proteases like PLpro .

Antimicrobial Activity

The introduction of boronic acid moieties has been associated with enhanced antimicrobial properties. For example:

- Minimum Inhibitory Concentration (MIC) : Studies on related compounds have reported low MIC values against Escherichia coli strains . The structural modifications involving boronic acids significantly improved the antimicrobial activity compared to non-boronic analogs.

Data Table: Summary of Biological Activities

Case Studies

-

SARS-CoV-2 Main Protease Inhibition :

- A focused libr

Q & A

Q. What are the optimal synthetic routes for preparing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate, and how do reaction conditions influence yield?

The compound is typically synthesized via palladium-catalyzed cross-coupling or borylation reactions. A common method involves coupling aryl halides with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂) and potassium acetate in dioxane/water mixtures at 55–90°C . Yield optimization requires careful control of:

- Catalyst loading : 0.5–5 mol% Pd(dppf)Cl₂ (higher loadings improve yields but increase costs) .

- Base selection : K₂CO₃ or KOAc, with KOAc providing better solubility in polar aprotic solvents .

- Reaction time : 12–24 hours under inert atmosphere .

- Purification : Column chromatography (SiO₂, hexanes/EtOAc gradients) or crystallization (pentane/EtOAC with 1% Et₃N) achieves >95% purity .

Q. How can researchers validate the purity and structural integrity of this boronic ester?

Key analytical methods include:

- ¹H/¹³C NMR : Confirm the presence of characteristic signals (e.g., Bpin methyl groups at δ ~1.3 ppm in ¹H NMR; acetate carbonyl at δ ~170 ppm in ¹³C NMR) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error .

- HPLC : Monitor purity using reverse-phase columns (C18, acetonitrile/water mobile phase) .

Q. What safety protocols are critical when handling this compound?

- Storage : Store at 0–6°C in airtight containers to prevent hydrolysis .

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Waste disposal : Neutralize boron-containing waste with aqueous NaOH before disposal .

Advanced Research Questions

Q. How does the electronic nature of the acetate group influence reactivity in Suzuki-Miyaura cross-couplings?

The electron-withdrawing acetate group enhances the electrophilicity of the arylboronic ester, accelerating transmetallation with Pd catalysts. However, steric hindrance from the pinacol group may reduce coupling efficiency with bulky substrates. Comparative studies show:

- Substrate scope : Electron-deficient aryl halides (e.g., nitro- or cyano-substituted) achieve >90% yields, while sterically hindered substrates (e.g., ortho-substituted) require tailored ligands (e.g., SPhos or XPhos) .

- Reaction kinetics : Pseudo-first-order rate constants (kobs) decrease by 30% when replacing the acetate with a methoxy group due to reduced electrophilicity .

Q. What strategies resolve contradictions in reported yields for cross-coupling reactions involving this compound?

Discrepancies in yields often arise from:

- Catalyst preactivation : Pre-stirring Pd catalysts with ligands (e.g., dppf) for 10 minutes improves reproducibility .

- Solvent purity : Residual water in dioxane (>50 ppm) hydrolyzes the boronic ester, reducing yields by 15–20% .

- Substrate ratios : A 1.2:1 excess of aryl halide relative to the boronic ester minimizes homecoupling byproducts .

Q. How can this compound be utilized in multi-step syntheses of complex molecules (e.g., pharmaceuticals or OLED materials)?

Example applications include:

- Pharmaceutical intermediates : Coupling with heterocyclic bromides (e.g., pyridines) to generate kinase inhibitors (e.g., GSK-3β) .

- OLED precursors : Incorporation into thermally activated delayed fluorescence (TADF) emitters via sequential Suzuki couplings .

- Borylation cascades : Sequential Pd/Ni catalysis enables tandem C–H borylation and cross-coupling for conjugated polymers .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.